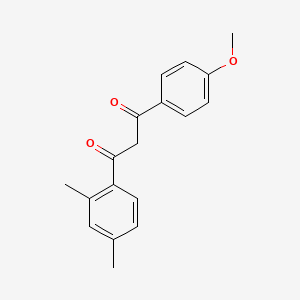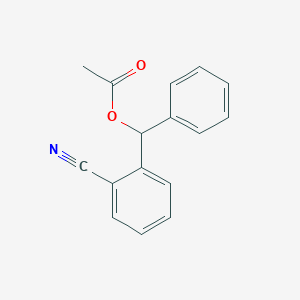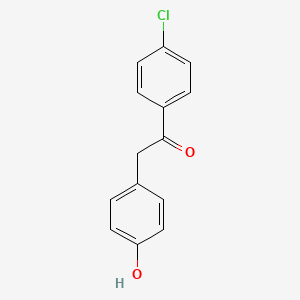
4,5-Dimethylideneoctane-1,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethylideneoctane-1,8-diol is an organic compound characterized by the presence of two hydroxyl groups (-OH) at the terminal positions of an eight-carbon chain, with double bonds at the 4th and 5th positions. This compound falls under the category of diols, which are known for their diverse applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dimethylideneoctane-1,8-diol can be synthesized through several methods:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).
Reduction of Diketones: Another approach involves the reduction of diketones using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize side reactions and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dimethylideneoctane-1,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethylideneoctane-1,8-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,5-Dimethylideneoctane-1,8-diol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds, which play a crucial role in the compound’s reactivity and stability. The double bonds at the 4th and 5th positions also contribute to its chemical behavior by providing sites for electrophilic and nucleophilic attacks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used in antifreeze and polyester production.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics.
1,4-Butanediol: Used in the production of plastics, elastic fibers, and polyurethanes
Uniqueness
4,5-Dimethylideneoctane-1,8-diol is unique due to its specific structure, which includes double bonds and terminal hydroxyl groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
92739-56-5 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4,5-dimethylideneoctane-1,8-diol |
InChI |
InChI=1S/C10H18O2/c1-9(5-3-7-11)10(2)6-4-8-12/h11-12H,1-8H2 |
InChI-Schlüssel |
HUUYMQFDAQFHPE-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCO)C(=C)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)







![N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine](/img/structure/B14348611.png)

